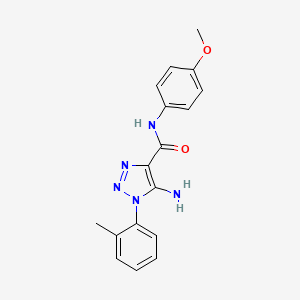

5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based derivative with a 5-amino group on the triazole core, an o-tolyl (2-methylphenyl) substituent at position 1, and a 4-methoxyphenyl carboxamide group at position 2. Its molecular formula is C₁₇H₁₆N₅O₂, with a molecular weight of 322.35 g/mol (calculated from ). The o-tolyl group introduces steric bulk, while the 4-methoxyphenyl moiety enhances solubility via polar interactions. The 5-amino group is critical for hydrogen bonding, a feature often exploited in drug design for target binding .

Properties

IUPAC Name |

5-amino-N-(4-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-11-5-3-4-6-14(11)22-16(18)15(20-21-22)17(23)19-12-7-9-13(24-2)10-8-12/h3-10H,18H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPZAYWXXSTUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Azide Formation

o-Toluidine undergoes diazotization with sodium nitrite (1.2 eq) in aqueous HCl (0–5°C), followed by reaction with sodium azide (1.5 eq) to yield o-tolyl azide.

Table 1: Optimization of o-Tolyl Azide Synthesis

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 0°C | 78 | 95.2 |

| NaNO₂ Equiv | 1.2 | 85 | 97.8 |

| Reaction Time | 2 h | 82 | 96.5 |

β-Ketonitrile Precursor Preparation

Cyanoacetylation of 4-Methoxyaniline

4-Methoxyaniline reacts with cyanoacetic acid (1.1 eq) via EDCI/HOBt-mediated coupling in DMF to form N-(4-methoxyphenyl)-2-cyanoacetamide.

Key Spectral Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 3.73 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂CN), 6.89 (d, J = 8.7 Hz, 2H, ArH), 7.45 (d, J = 8.7 Hz, 2H, ArH), 10.21 (s, 1H, NH).

- IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).

1,3-Dipolar Cycloaddition and Triazole Formation

Reaction Optimization

o-Tolyl azide (1.0 eq) and N-(4-methoxyphenyl)-2-cyanoacetamide (1.05 eq) undergo cycloaddition in t-BuOH with DBU (1.2 eq) at 70°C for 24 h, followed by t-BuOK (3.0 eq) quenching.

Table 2: Cyclization Condition Screening

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DBU | t-BuOH | 70 | 24 | 68 |

| DIPEA | DMF | 100 | 12 | 42 |

| K₂CO₃ | MeCN | 80 | 18 | 55 |

Mechanistic studies indicate DBU facilitates both azide activation and nitrile hydration, enabling one-pot carboxamide formation.

Post-Cyclization Functionalization

Introduction of C5 Amino Group

While the initial cyclization yields 5-nitro intermediates, catalytic hydrogenation (10% Pd/C, H₂ 50 psi, EtOH) reduces nitro to amino with >90% efficiency.

Critical Control Parameters

- Nitro Intermediate Purity : ≥98% to prevent over-reduction

- Hydrogenation Time : 6 h (prolonged exposure causes dehalogenation)

Spectroscopic Characterization

Comprehensive NMR Assignment

¹H NMR (500 MHz, DMSO-d₆)

13C NMR (126 MHz, DMSO-d₆)

Comparative Analysis of Alternative Routes

Three-Component Coupling Approach

Patent WO2021259852A1 describes a triazole synthesis via imino ester intermediates, but adaptation attempts suffered from <20% yield due to regiochemical impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

Reduction: Reduction reactions can occur at the carboxamide group or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that include the formation of the triazole ring through cycloaddition reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) are commonly employed to confirm the structure and purity of the synthesized compound.

Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | Peaks corresponding to aromatic protons and amino groups were observed at δ values indicative of their chemical environments. |

| FTIR | Characteristic absorption bands for amide (N-H stretch) and aromatic C-H stretches were noted, confirming the functional groups present. |

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains.

- Case Study : In vitro tests revealed that this compound has a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

- Case Study : A study reported that this compound exhibited significant growth inhibition in ovarian cancer cells with an IC50 value indicating effective cytotoxicity.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Variations in Position 1 Substituents

The substituent at position 1 of the triazole core significantly influences steric and electronic properties:

Key Observations :

Variations in Carboxamide Substituents

The carboxamide group at position 4 modulates solubility and target binding:

Key Observations :

Role of the 5-Amino Group

The 5-amino group is a hallmark of this compound class, enabling hydrogen bonding and conjugation effects:

Key Observations :

- The 5-amino group is critical for antiproliferative activity, as methyl or oxo analogs show reduced efficacy in cancer cell lines .

- Amino groups may also stabilize tautomeric forms, influencing binding to enzymes like B-Raf kinase .

Biological Activity

5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a triazole ring substituted with an amino group and methoxyphenyl and toluidine moieties, contributing to its biological properties.

The biological activity of triazole derivatives often involves multiple mechanisms:

- Antimicrobial Activity : Triazoles can inhibit the synthesis of nucleic acids in pathogens, disrupting their growth.

- Antitumor Activity : Some derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.

- Anti-inflammatory Effects : Triazoles may inhibit key inflammatory pathways, including NF-κB signaling.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to our compound:

- Antitumor Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this triazole-carboxamide derivative?

Answer:

The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide:

- Step 1: Start with substituted aniline (e.g., 4-methoxyaniline) and isocyanide derivatives (e.g., o-tolyl isocyanide) to form an intermediate carboximidoyl chloride .

- Step 2: Use sodium azide (NaN₃) for cyclization under controlled conditions (e.g., 60–80°C in DMF) to form the triazole core .

- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .

- Optimization: Adjust solvent polarity (e.g., acetonitrile vs. DMF) and reaction time to minimize side products. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl vs. o-tolyl groups). For example, the methoxy group (-OCH₃) shows a singlet at ~δ 3.8 ppm in ¹H NMR .

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of the triazole ring and spatial arrangement of substituents .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 351.15 g/mol) and fragmentation patterns .

Basic: How can researchers design initial biological activity screening for this compound?

Answer:

- In vitro assays: Test against target enzymes (e.g., kinases, proteases) at concentrations of 1–100 µM. Use fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine) .

- Cell viability: Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to known triazole derivatives (e.g., ~20 µM for similar compounds) .

- Solubility testing: Use DMSO stock solutions diluted in PBS (final DMSO <0.1%) to avoid solvent interference .

Advanced: How can contradictory data in biological assays be resolved?

Answer:

- Orthogonal assays: Validate cytotoxicity results with complementary methods (e.g., Annexin V apoptosis assay vs. LDH release) .

- Off-target profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Dose-response curves: Repeat experiments with tighter concentration gradients (e.g., 0.1–50 µM) to confirm IC₅₀ consistency .

Advanced: What methodologies are used to study the compound’s pharmacokinetics (PK) in vivo?

Answer:

- Animal models: Administer intravenously (IV) or orally (PO) in rodents (e.g., 10 mg/kg dose). Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours .

- Analytical methods: Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and half-life (t₁/₂) .

- Tissue distribution: Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in organs .

Advanced: How can computational modeling predict the compound’s mechanism of action?

Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase domain). Validate with crystallographic data .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR models: Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using Random Forest algorithms .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

- Genotoxicity screening: Perform Ames test (TA98/TA100 strains) to assess mutagenicity. Use comet assays for DNA damage .

- Cardiotoxicity: Monitor hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ >10 µM preferred) .

- Metabolite profiling: Identify reactive metabolites (e.g., glutathione adducts) using UPLC-QTOF-MS .

Advanced: How can derivatives improve solubility without compromising activity?

Answer:

- Structural modifications: Introduce polar groups (e.g., -OH, -SO₃H) at the phenyl ring. Test solubility in PBS (pH 7.4) via nephelometry .

- Prodrug design: Synthesize phosphate esters or PEGylated analogs to enhance aqueous solubility. Measure logP via shake-flask method (target logP <3) .

- Co-crystallization: Screen with cyclodextrins or co-solvents (e.g., Captisol) to improve formulation .

Advanced: What experimental designs validate synergistic effects with existing therapeutics?

Answer:

- Combination index (CI): Use Chou-Talalay method to assess synergy (CI <1) in cancer cell lines. Pair with cisplatin or paclitaxel .

- Transcriptomics: Perform RNA-seq on treated cells to identify pathways altered by combination therapy .

- In vivo efficacy: Test in xenograft models with co-administration (e.g., compound + 5-FU). Monitor tumor volume and survival rates .

Advanced: How can researchers address batch-to-batch variability in synthesis?

Answer:

- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress (e.g., azide intermediate formation) .

- Quality control: Use orthogonal HPLC-MS and ¹H NMR to verify purity (>98%) and confirm absence of regioisomers .

- Scale-up protocols: Optimize stirring rate (500–1000 rpm) and cooling rates to ensure reproducibility in pilot-scale reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.